Compound Description: This class of compounds, named Aroyl-pyrrole-hydroxy-amides (APHAs), represents a novel group of synthetic histone deacetylase (HDAC) inhibitors. Researchers explored these compounds for their potential anticancer properties, focusing on their ability to inhibit HDAC enzymes, which play a role in gene expression and cell proliferation. []
Relevance: This class of compounds shares a core structure with 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide: a 1-methyl-1H-pyrrol-2-yl moiety. This structural similarity suggests potential overlap in their biological targets or mechanisms of action, particularly concerning interactions with HDAC enzymes. While the specific biological activity of 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide remains unclear within the provided context, the presence of the shared 1-methyl-1H-pyrrol-2-yl group warrants further investigation into its potential HDAC inhibitory properties. []
Compound Description: This compound, also belonging to the APHA class, served as a lead compound in the development of novel HDAC inhibitors. [] Researchers synthesized and evaluated various derivatives of this compound to understand the structure-activity relationship and optimize their HDAC inhibitory activity. []
Relevance: This compound is structurally related to 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide as both share the 1-methyl-1H-pyrrol-2-yl and the benzamide moiety. The presence of these common structural features suggests that 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide might exhibit similar biological activities, including potential HDAC inhibition. The modifications made to the core structure of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide (1) in various studies could provide insights into modifying 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide to further explore its potential biological activities. [, ]
Compound Description: BM212 is a potent anti-tuberculosis agent. Interestingly, it shares structural similarities with the antidepressant drug sertraline. This observation prompted researchers to investigate BM212's potential as a serotonin reuptake inhibitor (SERT), a mechanism crucial for several antidepressant drugs. [] Computational studies revealed that BM212 exhibits selectivity toward the SERT protein, suggesting its potential use in treating depression. [, ]
Relevance: Both BM212 and 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide belong to the broader category of pyrrole derivatives. They share the core pyrrole ring system and an N-methyl group. The exploration of BM212's diverse biological activities, including its anti-tuberculosis and potential antidepressant effects, highlights the versatility of pyrrole-containing compounds like 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide and their potential to interact with various biological targets. This information could guide further research into exploring the therapeutic potential of 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide. [, ]
Compound Description: SQ109 is another anti-tuberculosis drug structurally distinct from BM212. Despite their differences, researchers recognized common chemical features between SQ109 and BM212, prompting the development of hybrid molecules incorporating structural elements from both compounds. [, ] This strategy aimed to enhance anti-tuberculosis activity and potentially overcome drug resistance.
Relevance: While structurally dissimilar to 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide, SQ109's significance lies in its contribution to developing hybrid pyrrole derivatives with improved anti-tuberculosis activity. This approach highlights the potential of exploring hybrid molecules based on 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide by combining its structural features with those of other known bioactive compounds. Such hybrids might exhibit enhanced potency against Mycobacterium tuberculosis or even possess a broader spectrum of antimicrobial activities. [, ]
(1-Methyl-1H-pyrrol-2-yl)(p-tolyl)methanone
Compound Description: This compound serves as a key intermediate in synthesizing various biologically active compounds. It incorporates a 1-methyl-1H-pyrrol-2-yl unit linked to a p-tolyl group via a ketone bridge. Researchers have developed efficient synthetic routes to obtain this compound, often employing the Grignard reaction for its final step. []
Relevance: (1-Methyl-1H-pyrrol-2-yl)(p-tolyl)methanone and 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide share the 1-methyl-1H-pyrrol-2-yl unit. This structural similarity indicates potential similarities in their chemical reactivity and potential applications in synthetic chemistry. Furthermore, the use of (1-Methyl-1H-pyrrol-2-yl)(p-tolyl)methanone as a building block for biologically active compounds suggests that 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide, with appropriate modifications, could be a valuable starting material for synthesizing novel compounds with desirable biological activities. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor. Researchers developed it to overcome the dose-limiting cutaneous toxicity associated with earlier Akt inhibitors. Hu7691 exhibits promising anticancer properties while displaying a lower risk of skin toxicity. [, ]
Relevance: While Hu7691 differs structurally from 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide, its development highlights a crucial aspect of drug discovery: optimizing safety profiles. Although the specific targets and activities of 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide remain to be elucidated, the example of Hu7691 emphasizes the importance of considering potential toxicity and selectivity issues when evaluating any new chemical entity. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.